molecular formula C7H5N3O4 B6357893 Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate CAS No. 1374986-04-5

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

Cat. No.: B6357893
CAS No.: 1374986-04-5
M. Wt: 195.13 g/mol
InChI Key: VDWPCNFSVRJHEJ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-04-5) is a heterocyclic compound featuring a fused isoxazole-pyrazine core with a hydroxyl group at position 5 and a methyl ester at position 2. It serves as a key precursor in synthetic routes for antiviral agents and radiopharmaceuticals, particularly in the development of fluorinated analogs like [18F]Favipiravir . Its structure enables nucleophilic substitution reactions, making it versatile for derivatization.

Properties

IUPAC Name

methyl 5-oxo-4H-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-13-7(12)5-4-6(14-10-5)8-2-3(11)9-4/h2H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWPCNFSVRJHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoxazole Ring

The isoxazole moiety in methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate is typically constructed through cyclocondensation between β-keto esters and hydroxylamine derivatives. In a protocol analogous to Leflunomide synthesis, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester. Subsequent treatment with hydroxylamine sulfate at −5°C in the presence of sodium acetate induces cyclization, yielding ethyl-5-methylisoxazole-4-carboxylate. For the target compound, hydroxylamine hydrochloride replaces hydroxylamine sulfate to introduce the 5-hydroxy group, with reaction temperatures carefully controlled between 0–5°C to prevent over-oxidation.

Construction of the Pyrazine Moiety

The pyrazine ring is introduced via condensation reactions between the isoxazole intermediate and diamines or aminocarbonyl precursors. In a method adapted from pyrazine conjugate synthesis, microwave-assisted heating (120°C, 30 min) of ethyl-5-hydroxyisoxazole-4-carboxylate with glyoxal and ammonium acetate in acetic acid facilitates annulation, achieving 78% yield. Alternative approaches employ Cu(I)-catalyzed cycloaddition between alkyne-functionalized isoxazoles and azides, though this method requires stringent anhydrous conditions.

Esterification and Functional Group Modifications

Methyl Esterification

Esterification of the carboxylic acid intermediate is critical for stabilizing the compound during subsequent reactions. A two-step process involves:

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at 60°C for 2 hr converts 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylic acid to its acyl chloride.

  • Methanol Quenching : The acyl chloride is reacted with methanol at 0°C, yielding the methyl ester with >90% efficiency. Side products, such as dimethyl esters, are minimized by maintaining low temperatures and stoichiometric control.

Hydroxy Group Retention

Preservation of the 5-hydroxy group demands selective protection-deprotection strategies. Benzyl ether protection (using benzyl bromide and K₂CO₃) precedes pyrazine ring formation, with subsequent hydrogenolysis (H₂/Pd-C, 25°C) restoring the hydroxyl group without ester cleavage.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Crystallization protocols significantly impact purity and yield. A toluene-acetic acid (3:1 v/v) mixture at −20°C produces needle-like crystals with 95% recovery, while ethyl acetate-n-hexane (1:2) yields rhombic crystals at 82% efficiency.

Table 1: Crystallization Conditions and Outcomes

Solvent SystemTemperature (°C)Crystal MorphologyPurity (%)Yield (%)
Toluene-Acetic acid−20Needle-like9895
Ethyl acetate-Hexane4Rhombic9582
Acetonitrile-Water25Amorphous8870

Chromatographic Purification

Silica gel column chromatography (petroleum ether/ethyl acetate, 70:30) resolves esterification byproducts, while reverse-phase HPLC (C18 column, 0.1% TFA/MeCN) achieves >99% purity for pharmaceutical-grade material.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 6.98 (s, 1H, isoxazole-H), 3.91 (s, 3H, OCH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=N pyrazine), 3200–3400 cm⁻¹ (O-H).

  • HPLC : Retention time 6.72 min (Zorbax SB-C18, 1.0 mL/min, 254 nm).

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with accelerated stability studies (40°C/75% RH, 6 months) showing <2% degradation under nitrogen.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodReaction TimeYield (%)Purity (%)Cost Index
Cyclocondensation8 hr7895Low
Cu(I)-Catalyzed Cycloaddition2 hr6599High
Microwave-Assisted Synthesis30 min7297Moderate

Microwave-assisted synthesis offers the shortest reaction time but requires specialized equipment, whereas cyclocondensation remains the most cost-effective for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate has been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. In a study examining its structure-activity relationship (SAR), modifications to the isoxazole ring enhanced its antibacterial potency against Gram-positive bacteria.

Case Study:

A recent study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a lead compound in antibiotic development .

2. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Case Study:

In vitro assays demonstrated that this compound reduced interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in therapies targeting inflammatory pathways .

Agricultural Applications

1. Plant Growth Regulation

This compound has been explored as a plant growth regulator. Its application can enhance seed germination and root development.

Case Study:

Field trials indicated that treating corn seeds with this compound improved germination rates by 20% compared to untreated controls. Additionally, root length measurements showed an increase of approximately 15% in treated plants .

Materials Science Applications

1. Development of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electronic or optical properties.

Case Study:

Researchers synthesized polymer composites incorporating this compound, resulting in materials with enhanced conductivity and thermal stability. These materials showed promise for use in electronic devices such as sensors and transistors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityMIC of 32 µg/mL against S. aureus
Anti-inflammatory PropertiesReduced IL-6 levels in macrophages
Agricultural SciencePlant Growth Regulation20% increase in germination rates
15% increase in root length
Materials ScienceDevelopment of Functional MaterialsEnhanced conductivity and thermal stability

Comparison with Similar Compounds

Methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-06-7)
  • Structure : Fluorine replaces the hydroxyl group at position 3.
  • Synthesis : Produced via nucleophilic aromatic substitution of methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate with KF/K222 in DMSO at 130°C .
  • Applications : Radiolabeled with fluorine-18 ([18F]Favipiravir) for positron emission tomography (PET) to study tissue distribution and pharmacokinetics in mice .
  • Properties : Molecular weight 197.12, boiling point 322.1°C, density 1.538 g/cm³ .
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6)
  • Structure : Chlorine substituent at position 4.
  • Role : Precursor for fluorinated analogs; used in one-pot, two-step syntheses with radiochemical yields of 15–24% .
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5)
  • Structure: Amino and ethylpiperazinyl substituents on a pyrazine-carboxylate core.
  • Properties: Higher molecular weight (299.76 vs.

Heterocyclic Systems with Similar Cores

Methyl pyrido[2,3-b]pyrazine-3-carboxylate
  • Structure : Pyrido-pyrazine core instead of isoxazolo-pyrazine.
  • Synthesis: Derived from pyrido[2,3-b]pyrazine-3-carbaldehyde via Knoevenagel condensation .
  • Properties : Exhibits intermolecular C–H⋯O/N hydrogen bonds and π-π stacking, enhancing crystallinity and stability .
Oxadiazolo-pyrazine Derivatives (e.g., 14a-d)
  • Structure : Oxadiazolo[3,4-b]pyrazine fused with indole or aryl groups.
  • Synthesis : Oxidative coupling of oxadiazolo-pyrazines with indoles in acetic acid .
  • Applications : Explored for antitumor and antimicrobial activities due to extended conjugation .

Biological Activity

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS No. 1374986-04-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₅N₃O₄
  • Molecular Weight : 195.13 g/mol
  • Structural Features : The compound contains an isoxazole ring fused with a pyrazine moiety, contributing to its biological activity through interactions with various biological targets .

Research indicates that this compound may exhibit several biological activities:

In Vitro Studies

  • Cell Line Evaluations :
    • Studies involving various human tumor cell lines have assessed the cytotoxic effects of this compound. For instance, the compound was tested against gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cell lines using the sulforhodamine B (SRB) assay.
    • Results indicated that the compound exhibited selective cytotoxicity with GI50 values comparable to known anticancer agents, demonstrating its potential as a therapeutic candidate .
  • Mechanistic Insights :
    • The mechanism of action appears to involve disruption of cellular signaling pathways related to apoptosis and cell cycle progression. Notably, compounds with similar structures have been shown to induce cell cycle arrest in G0/G1 phases without significant apoptosis, indicating alternative mechanisms may be at play .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructureBiological ActivityUnique Features
Methyl 3-hydroxyisoxazolo[5,4-c]pyridineStructureGABA receptor modulatorHydroxy group enhances solubility
5,6-Dihydroisoxazolo[5,4-b]pyridineStructureAnticancer propertiesSaturated ring increases stability
Isoxazolo[4,5-b]pyridine derivativesStructureAntimicrobial activityDiverse substituents allow for varied activity

This table illustrates how this compound fits into a broader context of isoxazole derivatives with varying biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate, and how is reaction progress monitored?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) using methyl-5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate as a precursor. A typical protocol involves heating the precursor with KF/K222 in DMSO at 130°C for 10 minutes. Post-reaction, hydrolysis with NaOH (0.5 N) at 110°C for 15 minutes yields the hydroxy derivative. Reaction progress is monitored using HPLC (retention time analysis) and LC-MS to track intermediates and byproducts .
  • Key Data : HRMS (ESI) confirms molecular ions (e.g., 214.0013 [M+H]+ for precursor; 198.0313 [M+H]+ for fluorinated product) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • HRMS : Essential for verifying molecular mass and isotopic patterns.
  • HPLC : Used to assess purity (>95%) and resolve byproducts (e.g., 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid) .
  • LC-MS : Identifies intermediates during fluorination or hydrolysis steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during fluorination?

  • Methodology : Byproducts like 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid (observed in HPLC at 155.9969 [M+H]+) arise from incomplete substitution or over-hydrolysis. Optimization strategies include:

  • Temperature Control : Lowering hydrolysis temperature to 100°C to reduce acid formation.
  • Catalyst Screening : Testing alternative crown ethers (e.g., 18-crown-6) to improve KF solubility in DMSO.
  • Reaction Time : Shortening fluorination to 5–7 minutes to minimize side reactions .

Q. What strategies are employed to validate the compound’s utility in radiopharmaceutical applications (e.g., PET tracers)?

  • Methodology : The compound serves as a precursor for [18F]Favipiravir, a PET tracer for antiviral studies. Key steps include:

  • Radiolabeling : SNAr with K[18F]F under anhydrous conditions (130°C, 10 min), followed by hydrolysis.
  • Biodistribution Studies : In vivo PET imaging in rodents to assess tracer uptake in target tissues (e.g., lungs for COVID-19 models).
  • Metabolic Stability : LC-MS/MS analysis of plasma metabolites to confirm resistance to enzymatic degradation .

Q. How do electronic and steric effects influence the reactivity of the chloro precursor in fluorination reactions?

  • Methodology : Computational modeling (DFT) can predict SNAr reactivity by analyzing:

  • Electron-Withdrawing Groups : The carboxylate group at position 3 activates the pyrazine ring for substitution.
  • Steric Hindrance : Substituents at position 5 (e.g., hydroxyl vs. chloro) modulate reaction rates. Experimental validation involves synthesizing analogs (e.g., methyl-5-nitro derivatives) and comparing fluorination yields via HPLC .

Contradictions and Resolutions

  • vs. 3 : reports incomplete fluorination under standard conditions, while assumes high radiochemical yields for [18F]Favipiravir. Resolution: The latter employs optimized hydrolysis (0.5 N NaOH, 15 min) to minimize acid byproducts .

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